![molecular formula C9H10ClN3O B065128 4-氯-7-(2-甲氧基乙基)-7H-吡咯并[2,3-D]嘧啶 CAS No. 186519-95-9](/img/structure/B65128.png)

4-氯-7-(2-甲氧基乙基)-7H-吡咯并[2,3-D]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

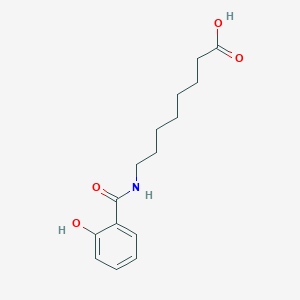

The synthesis of related pyrrolo[3,2-d]pyrimidine derivatives has been demonstrated, typically starting from substituted uracils or through the treatment with specific reagents such as m-chloroperoxybenzoic acid under controlled conditions to yield the pyrrolopyrimidine core structure with high yields (Majumdar, Das, & Jana, 1998). Although direct synthesis details of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine are not provided, similar methodologies may apply, involving initial formation of the pyrrolopyrimidine core followed by substitution reactions to introduce the chloro and methoxyethyl groups.

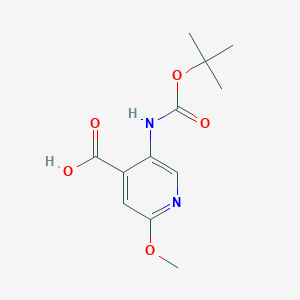

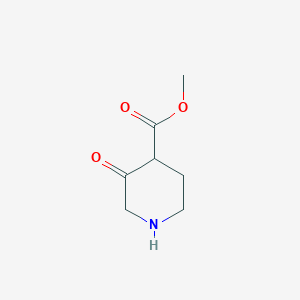

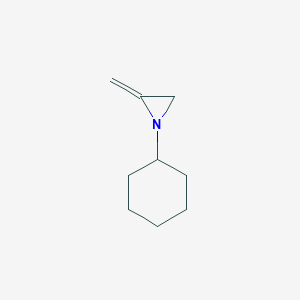

Molecular Structure Analysis

Pyrrolopyrimidines, including those with chloro and methoxy substituents, typically exhibit planarity in the pyrimidine rings, although substituent atoms may show significant displacements. The electronic structure is often polarized, influencing the compound's reactivity and interactions. Hydrogen bonding can significantly impact the crystal structure, leading to the formation of sheets or other supramolecular assemblies (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

科学研究应用

化学合成和催化

4-氯-7-(2-甲氧基乙基)-7H-吡咯并[2,3-D]嘧啶是嘧啶的衍生物,嘧啶是合成各种药理活性化合物中至关重要的核心结构。嘧啶骨架以其在医药和制药行业中广泛的合成应用而闻名,这在很大程度上归功于其生物可用性和在形成生物活性分子方面的多功能性。最近的研究强调了嘧啶衍生物在开发新的合成途径中的作用,采用混合催化剂如有机催化剂、金属催化剂和纳米催化剂来合成结构复杂的嘧啶骨架。这些进展突显了该化合物在增强合成效率和拓宽药物化学研究范围方面的重要性(Parmar, Vala, & Patel, 2023)。

光学传感和生物应用

包括4-氯-7-(2-甲氧基乙基)-7H-吡咯并[2,3-D]嘧啶在内的嘧啶衍生物由于其形成配位和氢键的能力,在光学传感器的开发中具有广泛的应用。这些化合物被用作精致的传感材料,对生物和药物应用做出了重要贡献。嘧啶衍生物在传感应用中的多功能性突显了它们作为识别单元在合成光学传感器中的作用,展示了该化学物质在传统药理学背景之外的实用性(Jindal & Kaur, 2021)。

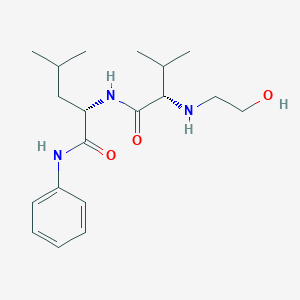

抗癌研究

基于嘧啶的化合物在DNA和RNA结构中起着基础作用,因此被探索作为抗癌药物。嘧啶的结构多样性使其能够被纳入各种治疗骨架中,展示出多样的药理活性。研究专利和文献表明,嘧啶衍生物,包括4-氯-7-(2-甲氧基乙基)-7H-吡咯并[2,3-D]嘧啶,受到了抗癌潜力的重点关注。这些研究已经证明了嘧啶骨架针对不同酶、受体和途径的能力,突显了它们在抗癌药物开发中的潜力(Kaur et al., 2014)。

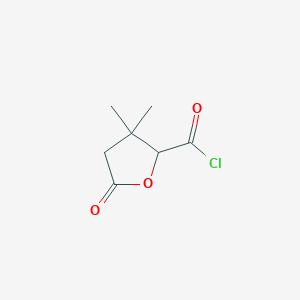

烯胺酮化学用于杂环合成

烯胺酮,与嘧啶衍生物密切相关,是合成各种杂环化合物的关键中间体,展示了嘧啶骨架在药物化学中的重要性。源自嘧啶化学的烯胺酮的多功能性,在构建吡啶、嘧啶和吡咯等杂环结构方面强调了4-氯-7-(2-甲氧基乙基)-7H-吡咯并[2,3-D]嘧啶在推动开发新的具有药理活性化合物的合成方法方面的作用。这一方面突显了该化合物在促进合成具有潜在治疗应用的生物相关分子方面的重要性(Negri, Kascheres, & Kascheres, 2004)。

安全和危害

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . The product is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

未来方向

While specific future directions for 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine are not mentioned in the search results, research in the field of pyrimidines is ongoing. Pyrimidines have shown a range of pharmacological effects and are often used as intermediates in the synthesis of more complex molecules . This suggests that there may be potential for further exploration and development of pyrimidines, including 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine, in the future.

作用机制

Target of Action

It’s worth noting that pyrido[2,3-d]pyrimidines, a closely related class of compounds, have been found to inhibit a broad spectrum of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

Related pyrido[2,3-d]pyrimidines have been shown to interact with their targets, leading to inhibition of the above-mentioned enzymes and receptors . This interaction can result in changes in cellular signaling pathways, potentially leading to antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Biochemical Pathways

Related pyrido[2,3-d]pyrimidines have been found to affect various signaling pathways associated with their targets, such as tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and others . The downstream effects of these pathway alterations can include changes in cell proliferation, apoptosis, and other cellular processes .

Result of Action

Related pyrido[2,3-d]pyrimidines have been found to exhibit a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

属性

IUPAC Name |

4-chloro-7-(2-methoxyethyl)pyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c1-14-5-4-13-3-2-7-8(10)11-6-12-9(7)13/h2-3,6H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTHDOGSBSFBIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC2=C1N=CN=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572426 |

Source

|

| Record name | 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186519-95-9 |

Source

|

| Record name | 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)